molecular formula C19H26N4O4S2 B14935901 Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B14935901
M. Wt: 438.6 g/mol
InChI Key: NIFZTNVUVUTKDT-UHFFFAOYSA-N
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Description

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thieno[2,3-d]pyrimidine ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[({[4-hydroxy-6-(methyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate
  • Ethyl 4-[({[4-hydroxy-6-(ethyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex compound with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thienopyrimidine Core : This moiety is known for its diverse biological activities, including antiplasmodial and antimicrobial properties.
  • Piperazine Ring : Often associated with pharmacological activity, piperazine derivatives are commonly used in various drug formulations.
  • Acetyl and Sulfanyl Substituents : These groups can enhance the compound's solubility and bioavailability.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : Approximately 373.46 g/mol

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that modifications in the thieno[2,3-d]pyrimidine structure can lead to enhanced efficacy against various pathogens. A luciferase-based viability assay showed that certain derivatives reduced the viability of Plasmodium falciparum, the malaria-causing parasite, indicating potential antimalarial properties .

Antitumor Activity

Thienopyrimidine compounds have also been investigated for their antitumor effects. Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that specific structural modifications significantly improved the cytotoxicity against cancer cell lines .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA synthesis or metabolic pathways critical for pathogen survival.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it may induce apoptosis in malignant cells.

Study 1: Antiplasmodial Activity

A study conducted by Weidner et al. evaluated a series of thienopyrimidine derivatives for their antiplasmodial activity. The results indicated that specific compounds exhibited EC50 values comparable to standard treatments like chloroquine, suggesting their potential as effective antimalarial agents .

Study 2: Antitumor Efficacy

In another investigation focused on cancer therapy, derivatives of thienopyrimidine were tested against various cancer cell lines. The results showed significant inhibition of cell growth, with some compounds achieving IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer treatment .

Comparative Table of Biological Activities

Activity TypeCompound TestedEC50/IC50 ValueReference
AntimalarialThienopyrimidine Derivative0.563 µg/mLWeidner et al., 2021
AntitumorThienopyrimidine Derivative5 µMStudy on Cancer Cell Lines
AntimicrobialVarious Thienopyrimidine DerivativesVariesGeneral Review on Thienopyrimidines

Properties

Molecular Formula

C19H26N4O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

ethyl 4-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H26N4O4S2/c1-4-27-19(26)23-7-5-22(6-8-23)16(24)11-28-10-15-20-17(25)13-9-14(12(2)3)29-18(13)21-15/h9,12H,4-8,10-11H2,1-3H3,(H,20,21,25)

InChI Key

NIFZTNVUVUTKDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC2=NC3=C(C=C(S3)C(C)C)C(=O)N2

Origin of Product

United States

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